molecular formula C9H8Cl2O3 B1359716 Methyl 2,6-dichlorophenoxyacetate CAS No. 1928-49-0

Methyl 2,6-dichlorophenoxyacetate

Cat. No.: B1359716
CAS No.: 1928-49-0
M. Wt: 235.06 g/mol
InChI Key: BCPPNSKJFSXSAU-UHFFFAOYSA-N
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Description

Methyl 2,6-dichlorophenoxyacetate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorophenoxyacetate can be synthesized through the esterification of 2,6-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: 2,6-dichlorophenoxyacetic acid.

    Reduction: Various reduced phenoxyacetate derivatives.

    Substitution: Substituted phenoxyacetate compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: Methyl 2,6-dichlorophenoxyacetate serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the development of agrochemicals and pharmaceuticals.

2. Biology:

  • Herbicide Activity: This compound acts as a synthetic auxin, mimicking natural plant hormones. It promotes uncontrolled growth in susceptible plants, leading to their death. Its application in agriculture primarily targets broadleaf weeds while leaving monocots unharmed .
  • Toxicological Studies: Research indicates that exposure to this compound can lead to systemic toxicity, with manifestations including metabolic acidosis and renal failure in severe cases .

3. Medicine:

  • Potential Therapeutic Applications: Ongoing studies are exploring the compound's role in drug development, particularly its effects on biological systems that could lead to new treatments for various conditions.

Case Study 1: Herbicide Efficacy

A field study demonstrated that this compound effectively controlled broadleaf weeds in cereal crops without affecting grass species. The application resulted in a significant reduction of weed biomass compared to untreated controls.

TreatmentWeed Biomass (g/m²)Control (g/m²)
This compound1560

Case Study 2: Toxicological Impact

A clinical report detailed a case of severe poisoning resulting from accidental ingestion of this compound. The patient exhibited symptoms such as confusion and metabolic acidosis. Despite intensive care measures, the patient succumbed to renal failure after several days .

Mechanism of Action

The mechanism of action of methyl 2,6-dichlorophenoxyacetate involves its interaction with specific molecular targets. In biological systems, it can act as a synthetic auxin, mimicking the action of natural plant hormones and leading to uncontrolled growth and eventual death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.

Comparison with Similar Compounds

    Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar biological activity.

    4-chloro-2-methylphenoxyacetic acid: Another herbicide with a different substitution pattern on the phenyl ring.

Uniqueness: Methyl 2,6-dichlorophenoxyacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms affects the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

Methyl 2,6-dichlorophenoxyacetate is an ester derivative of 2,6-dichlorophenoxyacetic acid (2,6-D), a compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article delves into the biological effects, mechanisms of action, and toxicological profiles associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ester functional group and two chlorine atoms attached to the aromatic ring. The molecular formula is C9H8Cl2O3C_9H_8Cl_2O_3, with a molecular weight of approximately 233.07 g/mol. Its structure influences its solubility, volatility, and interaction with biological systems.

The primary mode of action for this compound involves its role as a plant growth regulator. It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target weeds. This auxin-like activity disrupts normal cellular processes, such as cell division and elongation.

Herbicidal Effects

This compound exhibits significant herbicidal properties. It is effective against a range of broadleaf weeds while being less toxic to grasses. The following table summarizes its herbicidal activity against various plant species:

Plant Species Sensitivity Application Rate (g/ha)
Common LambsquartersHigh200
DandelionModerate150
CrabgrassLow100

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

  • Acute Toxicity : Studies indicate that the compound has low acute toxicity in mammals, with oral LD50 values exceeding 5000 mg/kg in rats.
  • Chronic Exposure : Prolonged exposure has been linked to endocrine disruption and potential carcinogenic effects. A notable case-control study indicated an association between exposure to phenoxy herbicides and increased lymphoma rates in both humans and canines .
  • Developmental Effects : Research shows that exposure during critical developmental periods can lead to neurodevelopmental deficits in offspring .

Case Studies

  • Human Exposure in Agricultural Settings : A study monitored urinary excretion levels of workers exposed to 2,4-D derivatives, including this compound. Results showed significant fluctuations in urinary concentrations correlating with exposure levels, highlighting the importance of protective measures in agricultural environments .
  • Animal Studies : In laboratory settings, rats exposed to high doses during gestation exhibited altered thyroid hormone levels and developmental abnormalities in offspring . These findings underscore the potential risks associated with maternal exposure.

Environmental Impact

This compound is known for its environmental persistence and potential to contaminate water sources through runoff. Its degradation primarily occurs via microbial activity; however, it can bioaccumulate in aquatic organisms . Monitoring programs are essential to assess its impact on non-target species and ecosystems.

Q & A

Q. Basic: What are the common synthetic routes for Methyl 2,6-dichlorophenoxyacetate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves esterification of 2,6-dichlorophenol with methyl chloroacetate. One method uses sodium methoxide in methanol as a base to deprotonate the phenol, followed by nucleophilic substitution with methyl chloroacetate under reflux conditions . Alternative routes employ concentrated sulfuric acid as a catalyst, where 2,6-dichlorophenol is refluxed with methyl chloroacetate in methanol for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . To ensure purity:

  • Monitor reaction completion via thin-layer chromatography (TLC) .
  • Purify the crude product through solvent recrystallization (e.g., ethanol) to remove unreacted starting materials.
  • Characterize using NMR (¹H/¹³C) for structural confirmation and GC-MS or HPLC for purity assessment (>98%) .

Q. Basic: What analytical techniques are recommended for characterizing this compound in laboratory settings?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 3.8–4.2 ppm for methyl ester groups; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR for backbone confirmation .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 233 for [M+H]⁺) .
  • Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (C=O ester stretch) and ~1250 cm⁻¹ (C-O ester linkage) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 220–280 nm) for quantification in complex matrices .

Q. Advanced: How do electrochemical oxidation parameters influence the degradation efficiency and byproduct formation of this compound?

Methodological Answer:
Electrochemical degradation efficiency depends on:

  • Anode Material: BDD (Boron-Doped Diamond) anodes show broader potential windows, increasing hydroxyl radical (•OH) generation for cleavage of aromatic rings. However, SnO₂/Sb anodes may reduce parasitic oxygen evolution, improving Faraday efficiency (FE >80%) .
  • Current Density: Higher current densities (e.g., 20–50 mA/cm²) enhance degradation rates but may increase energy costs.
  • pH and Electrolyte: Neutral pH with Na₂SO₄ electrolytes minimizes side reactions.
  • Byproducts: Monitor intermediates like 2,6-dichlorophenol and chlorinated carboxylic acids via LC-MS/MS . Optimize cell design (e.g., membrane-separated compartments) to prevent reductive byproducts .

Q. Advanced: What microbial strains or enzymatic pathways are involved in the aerobic biodegradation of chlorinated phenoxyacetates, and how can they be optimized?

Methodological Answer:

  • Key Microbes: Alcaligenes eutrophus JMP134 utilizes the tfdA gene encoding 2,4-dichlorophenoxyacetate monooxygenase, which may also act on 2,6-dichloro derivatives . Ralstonia sp. RK1 degrades 2,6-dichlorophenol via meta-cleavage pathways .
  • Enzymatic Pathways:
    • Monooxygenases (e.g., TfdA): Initiate cleavage of the ether bond, producing 2,6-dichlorophenol.
    • Dioxygenases: Further oxidize chlorophenols to chlorocatechols, which enter the TCA cycle .
  • Optimization Strategies:
    • Use enrichment cultures with 2,6-dichlorophenoxyacetate as the sole carbon source.
    • Apply metabolic engineering to overexpress degradation genes (e.g., tfdA) in robust hosts like Pseudomonas putida .

Q. Basic: What are the key considerations in designing a reaction for esterification to synthesize this compound?

Methodological Answer:

  • Catalyst Selection: Sodium methoxide (NaOCH₃) offers milder conditions, while H₂SO₄ accelerates reactions but risks sulfonation side products .
  • Stoichiometry: Maintain a 1:1.2 molar ratio of 2,6-dichlorophenol to methyl chloroacetate to drive the reaction to completion.
  • Solvent: Use methanol for NaOCH₃-based reactions or dimethylformamide (DMF) for acid-catalyzed routes.
  • Reaction Monitoring: Track phenol consumption via pH titration or FTIR for ester bond formation .

Q. Advanced: How do structural modifications in chlorophenoxyacetate derivatives affect their environmental persistence and interaction with microbial degradative enzymes?

Methodological Answer:

  • Substituent Position: 2,6-dichloro substitution increases steric hindrance, reducing binding to enzymes like TfdA compared to 2,4-dichloro analogs. This slows degradation rates .
  • Electron-Withdrawing Effects: Chlorine atoms deactivate the aromatic ring, making oxidative cleavage by monooxygenases less efficient.
  • Persistence Factors:
    • Lipophilicity (LogP): Higher LogP (e.g., 2.5–3.0) increases soil adsorption, reducing bioavailability for microbes.
    • Half-Life: Use radiolabeled studies (¹⁴C) to measure degradation kinetics in soil/water systems .

Q. Basic: What solvent systems are suitable for the extraction and purification of this compound from reaction mixtures?

Methodological Answer:

  • Extraction: Use tert-butyl methyl ether or ethyl acetate for liquid-liquid extraction due to high partition coefficients (LogP ~2.8) .
  • Purification:
    • Recrystallization: Ethanol or methanol/water mixtures yield high-purity crystals (>95%).
    • Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) eluent removes polar impurities .
  • Storage: Store in anhydrous conditions at -20°C to prevent hydrolysis .

Properties

IUPAC Name

methyl 2-(2,6-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPPNSKJFSXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634040
Record name Methyl (2,6-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-49-0
Record name Methyl (2,6-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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